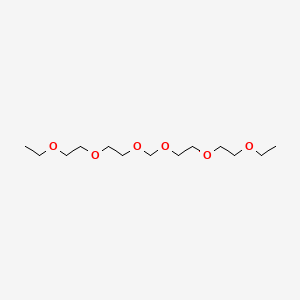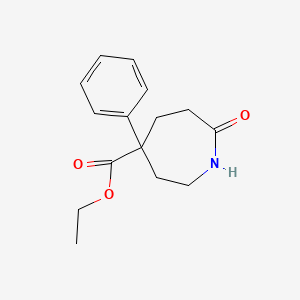
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, substituted with a phenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-phenyl-4-oxobutanoate with ammonia or an amine to form the azepane ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 7-oxo-4-phenyl-4-azepanecarboxylate exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate can be compared with other azepane derivatives, such as:
Ethyl 7-oxo-4-methyl-4-azepanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 7-oxo-4-ethyl-4-azepanecarboxylate: Similar structure but with an ethyl group instead of a phenyl group.
Properties
CAS No. |
7512-08-5 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 7-oxo-4-phenylazepane-4-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-14(18)15(12-6-4-3-5-7-12)9-8-13(17)16-11-10-15/h3-7H,2,8-11H2,1H3,(H,16,17) |
InChI Key |
BSAYNGMOVKKEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)NCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



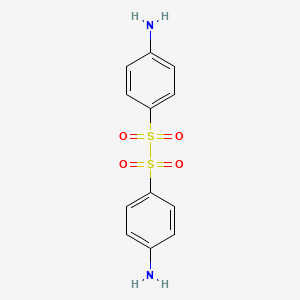

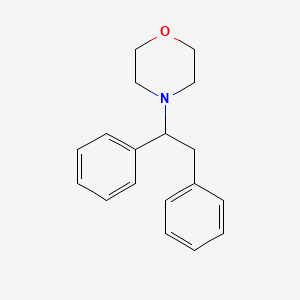
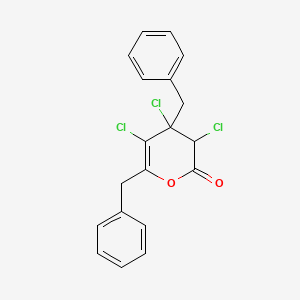
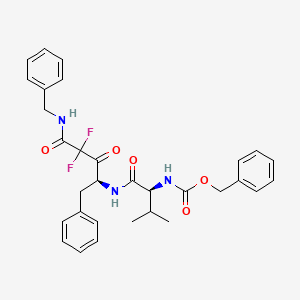
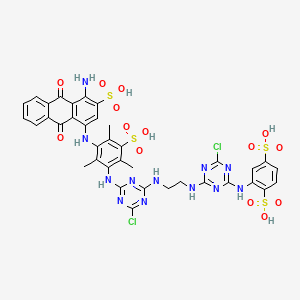
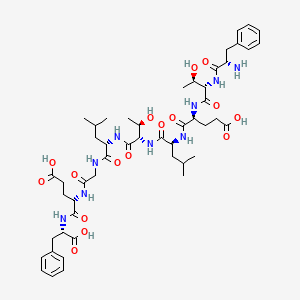

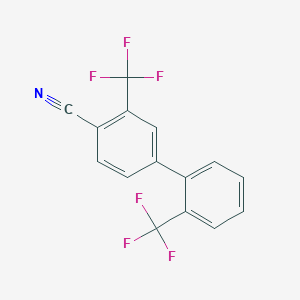
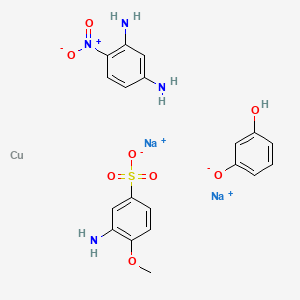
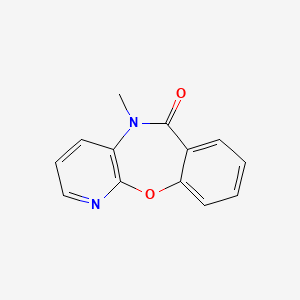
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
